molecular formula C21H18N4O3S B2861775 N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-18-3

N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2861775
CAS No.: 852135-18-3
M. Wt: 406.46
InChI Key: IDTCJVSPGSVREU-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 4-carbamoylphenyl moiety at position 2. This structure combines electron-donating (methoxy) and hydrogen-bonding (carbamoyl) groups, which may enhance solubility and target-binding interactions.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-12-18(20(27)23-15-7-3-14(4-8-15)19(22)26)29-21-24-17(11-25(12)21)13-5-9-16(28-2)10-6-13/h3-11H,1-2H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTCJVSPGSVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable aldehyde, under acidic or basic conditions.

    Introduction of the Carbamoylphenyl Group: This can be achieved through a nucleophilic substitution reaction, where the imidazo[2,1-b]thiazole core reacts with a carbamoyl chloride derivative in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide, which undergoes a coupling reaction with the imidazo[2,1-b]thiazole core, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its imidazo[2,1-b][1,3]thiazole core and substituent arrangement. Key comparisons with analogs include:

Compound Name/Ref. Core Structure R1 (Position 6) R2 (Position 2) Functional Groups
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Methoxyphenyl N-(4-Carbamoylphenyl)carboxamide Methoxy, carbamoyl, carboxamide
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl Carboxylic acid Fluoro, carboxylic acid
2-(4-Fluoro-3-nitrophenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl Unspecified Fluoro, nitro
5-(4-X-phenylsulfonyl)phenyl-1,2,4-triazole 1,2,4-Triazole 4-X-Phenylsulfonylphenyl 2,4-Difluorophenyl Sulfonyl, difluoro

Key Observations :

  • Core Heterocycle : The imidazo[2,1-b][1,3]thiazole core (target compound) differs from imidazo-thiadiazoles and triazoles in ring strain and electronic properties. Thiadiazoles often exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects .
  • Functional Groups : The carboxamide and carbamoyl groups in the target compound may improve solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives .
Physicochemical Properties
  • Solubility : The carboxamide group in the target compound may enhance water solubility compared to carboxylic acid derivatives (e.g., ), which could ionize at physiological pH.
  • Electronic Effects : The 4-methoxyphenyl group (electron-donating) may increase electron density in the core heterocycle, contrasting with electron-deficient analogs (e.g., nitro/fluoro-substituted compounds ).

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